3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol: is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted attention in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for constructing complex benzofuran ring systems with fewer side reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Common Reagents and Conditions:
Oxidation: Iodine-induced cyclization is a common method.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like halogens, nitro groups, or hydroxyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuran aldehydes, while substitution can introduce various functional groups at different positions on the benzofuran ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzofuran derivatives are used as building blocks in organic synthesis due to their versatile reactivity .
Biology: These compounds exhibit significant biological activities, including anti-tumor, antibacterial, and anti-viral properties .
Medicine: Benzofuran derivatives are being explored as potential therapeutic agents for various diseases, including cancer and viral infections .
Industry: In the fragrance and flavor industry, benzofuran derivatives are used as flavor and fragrance agents due to their phenolic odor and chemical flavor .
Wirkmechanismus
The mechanism of action of benzofuran derivatives involves their interaction with various molecular targets and pathways. For example, some benzofuran compounds exhibit anti-tumor activity by inhibiting cell growth and inducing apoptosis in cancer cells . The specific molecular targets and pathways can vary depending on the functional groups present on the benzofuran ring.
Vergleich Mit ähnlichen Verbindungen
Comparison: 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. Compared to other benzofuran derivatives, this compound may exhibit different pharmacological properties and synthetic accessibility.
Eigenschaften
CAS-Nummer |
113168-17-5 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-ethyl-2,2-dimethyl-3H-1-benzofuran-6-ol |
InChI |
InChI=1S/C12H16O2/c1-4-10-9-6-5-8(13)7-11(9)14-12(10,2)3/h5-7,10,13H,4H2,1-3H3 |
InChI-Schlüssel |
LQKNETZIQWHVPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=C(C=C(C=C2)O)OC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.